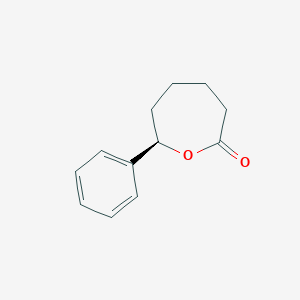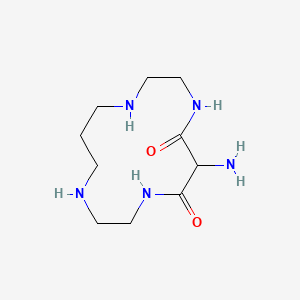![molecular formula C19H21NO4 B12553392 Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester CAS No. 194607-87-9](/img/structure/B12553392.png)
Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a 2,3-dimethylphenyl group through an amino linkage, and an acetyloxyethyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester typically involves multiple steps. One common method starts with the preparation of the intermediate compound, benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, which is then esterified with 2-(acetyloxy)ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes, utilizing catalysts to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mécanisme D'action
The mechanism of action of benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity, altering cellular signaling pathways, and interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, methyl ester
- Mefenamic acid (2-[(2,3-Dimethylphenyl)amino]benzoic acid)
Uniqueness
Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly valuable in certain applications where these properties are advantageous .
Propriétés
Numéro CAS |
194607-87-9 |
|---|---|
Formule moléculaire |
C19H21NO4 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
2-acetyloxyethyl 2-(2,3-dimethylanilino)benzoate |
InChI |
InChI=1S/C19H21NO4/c1-13-7-6-10-17(14(13)2)20-18-9-5-4-8-16(18)19(22)24-12-11-23-15(3)21/h4-10,20H,11-12H2,1-3H3 |
Clé InChI |
QTFUQOXVWMSTCL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OCCOC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(4-Methoxyphenyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B12553313.png)








![4-[(Trichloromethyl)sulfanyl]benzonitrile](/img/structure/B12553364.png)




